2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Beschreibung
This compound is a quinolin-4-one derivative featuring a 6-ethoxy substituent, a 3-(4-fluorobenzoyl) group, and an acetamide moiety linked to a 3-methoxyphenyl ring. The quinolinone core provides a rigid aromatic scaffold, while the substituents modulate electronic, steric, and pharmacokinetic properties. The 3-methoxyphenylacetamide side chain contributes polarity and hydrogen-bonding capacity, which may influence solubility and target-binding affinity. Structural characterization of such compounds often employs X-ray crystallography refined via programs like SHELXL .
Eigenschaften
IUPAC Name |
2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O5/c1-3-35-21-11-12-24-22(14-21)27(33)23(26(32)17-7-9-18(28)10-8-17)15-30(24)16-25(31)29-19-5-4-6-20(13-19)34-2/h4-15H,3,16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYZLOHDBKMSQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the ethoxy and fluorobenzoyl groups, and the final coupling with the methoxyphenyl acetamide. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Sulfonyl vs. Benzoyl Substitution at Position 3
Compound: 2-[6-ethoxy-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide ()
- Key Differences: Position 3: Replaces the 4-fluorobenzoyl group with a 4-fluorobenzenesulfonyl moiety. Acetamide Substituent: Attaches to a 2-methylphenyl group (ortho-methyl) instead of 3-methoxyphenyl (meta-methoxy). The methyl group enhances lipophilicity, while the methoxy group improves solubility via hydrogen bonding.
- Implications : The sulfonyl substitution may alter binding kinetics in enzyme inhibition (e.g., kinase targets), while the ortho-methyl group could reduce steric hindrance compared to bulkier methoxy substituents .
Core Modification: Dioxinoquinoline vs. Dihydroquinolinone
Compound: 2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide ()
- Key Differences: Core Structure: Incorporates a [1,4]dioxino[2,3-g]quinoline system instead of dihydroquinolin-4-one. The fused dioxane ring introduces conformational rigidity and may enhance metabolic stability. Substituent Position: The 4-ethoxybenzoyl group is at position 8 (vs. position 6 in the target compound), altering spatial orientation in binding pockets. Acetamide Substituent: Uses a 4-methoxyphenyl (para-methoxy) group, which allows for stronger π-π stacking compared to the target’s meta-substituted analog.
- Implications : The dioxane ring may reduce solubility but improve bioavailability, while para-methoxy substitution could enhance target affinity through optimized electronic interactions .
Indolinone-Based Analogs with Nitro and Fluoro Substituents
Compounds :
- (E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (, Compound 53)
- (E)-2-(1-(4-ethoxybenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (, Compound 54)
- Key Differences: Core Structure: Indolin-2-one replaces quinolin-4-one, introducing a non-aromatic, conjugated system that may influence redox properties. Substituents: Nitro (electron-withdrawing) and ethoxy (electron-donating) groups modulate electronic density. For example, the nitro group in Compound 53 increases reactivity but may raise toxicity concerns. Acetamide Linkage: Attaches to quinolin-6-yl rather than 3-methoxyphenyl, altering hydrogen-bonding and hydrophobic interactions.
- Implications: Indolinone derivatives are often explored as kinase inhibitors; the nitro group’s strong electron withdrawal could enhance binding to ATP pockets but reduce metabolic stability .
Table 1. Structural and Functional Comparison
Biologische Aktivität
The compound 2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is a synthetic derivative belonging to the class of quinoline compounds. Its structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 373.43 g/mol. The presence of an ethoxy group, a fluorobenzoyl moiety, and a methoxyphenyl acetamide structure contributes to its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of quinoline possess significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A related quinoline derivative demonstrated cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective inhibition of cell growth. The mechanism involved the activation of apoptotic pathways and inhibition of key survival signals.
Enzyme Inhibition
The compound has shown promise as an inhibitor of several enzymes relevant to disease processes:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are critical in the treatment of Alzheimer's disease. Preliminary data suggest that this compound may exhibit moderate inhibitory effects on AChE activity.
- Cyclooxygenase (COX) : Similar compounds have been evaluated for their COX-2 inhibitory activity, which is significant in managing inflammation and pain.
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinity and interaction modes between the compound and its biological targets. The presence of fluorine atoms enhances binding interactions through halogen bonding, which is crucial for increasing the potency of enzyme inhibition.
Key Findings:
- The docking simulations revealed that the compound binds effectively to the active sites of AChE and COX enzymes.
- Binding energies calculated from docking studies suggest a favorable interaction profile, supporting further investigation into its therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
